molecular formula C14H7Cl3F3NO B4889827 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4889827
M. Wt: 368.6 g/mol
InChI Key: OHBVMWWAHPVSRL-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is an aromatic amide compound characterized by the presence of multiple halogen substituents, including chlorine and trifluoromethyl groups

Properties

IUPAC Name

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO/c15-10-4-2-8(6-9(10)14(18,19)20)21-13(22)7-1-3-11(16)12(17)5-7/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBVMWWAHPVSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Chlorine gas, trifluoromethyl iodide, aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of additional halogen or trifluoromethyl groups.

Scientific Research Applications

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Uniqueness

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is unique due to the specific arrangement of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

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